molecular formula C7H6BF3KNO B1387896 Potassium (2-aminocarbonylphenyl)trifluoroborate CAS No. 850623-70-0

Potassium (2-aminocarbonylphenyl)trifluoroborate

Cat. No.: B1387896
CAS No.: 850623-70-0
M. Wt: 227.04 g/mol
InChI Key: LMAQXOAAOPKOAK-UHFFFAOYSA-N
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Description

Potassium (2-aminocarbonylphenyl)trifluoroborate is an air-stable organoboron reagent that serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As part of the potassium organotrifluoroborate family, this compound offers superior stability against protodeboronation and air compared to the corresponding boronic acids, making it easier to handle and store . Its primary research value lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds . The trifluoroborate moiety acts as a protected form of the boronic acid. Under basic reaction conditions typical for Suzuki couplings, it activates to undergo transmetalation with a palladium catalyst, ultimately transferring the (2-aminocarbonylphenyl) group to an aryl or alkenyl halide coupling partner . This process enables the efficient introduction of an ortho-amide functionalized benzene ring into complex molecules, a key transformation in pharmaceutical research and materials science. The embedded amide group within the molecule is a common pharmacophore and can participate in hydrogen bonding, influencing the physical and biological properties of the final compound. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;(2-carbamoylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQXOAAOPKOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660125
Record name Potassium (2-carbamoylphenyl)(trifluoro)borate(1-)
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URL https://comptox.epa.gov/dashboard/DTXSID20660125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-70-0
Record name Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2-carbamoylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Borylation of Mixed Anhydrides from Carboxylic Acids

A prominent method for preparing potassium acyltrifluoroborates (KATs), including aromatic derivatives such as potassium (2-aminocarbonylphenyl)trifluoroborate, involves the copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids.

  • Process Summary :

    • Mixed anhydrides are first prepared from the corresponding carboxylic acids using isobutyl chloroformate.
    • These anhydrides undergo borylation catalyzed by a commercial copper catalyst in the presence of bis(pinacolato)diboron (B2(pin)2).
    • The reaction is followed by treatment with aqueous potassium hydrogen difluoride (KHF2), which converts the boron intermediate into the stable potassium acyltrifluoroborate salt.
  • Advantages :

    • This method is versatile, accommodating a wide range of functional groups such as alkenes, esters, halides, nitriles, and protected amines.
    • It is applicable to aromatic, aliphatic, and amino acid-derived substrates.
    • The potassium acyltrifluoroborates produced are stable and useful in diverse synthetic applications.
  • Reference : Tung et al. demonstrated this method with high efficiency for aromatic KATs including amino acid derivatives.

Conversion of Pinacolboronic Esters to Potassium Trifluoroborates

Another key preparation route involves transforming pinacolboronic esters into potassium trifluoroborate salts through fluoridation with potassium bifluoride (KHF2). This is relevant because this compound can be synthesized by first preparing the corresponding pinacolboronic ester.

  • General Procedure :

    • The pinacolboronic ester is dissolved in methanol.
    • Saturated aqueous KHF2 solution is added, and the mixture is stirred at room temperature.
    • The reaction mixture undergoes repeated dissolution and evaporation cycles to remove pinacol byproduct, which otherwise inhibits crystallization and purity.
    • The final product is isolated by filtration and drying, often after trituration with acetone.
  • Key Experimental Details :

    • Typically, 4.5 equivalents of KHF2 per mole of boronic ester are used.
    • The removal of pinacol is critical and is achieved by exploiting its azeotropic removal with water under reduced pressure and moderate temperature.
    • The process yields potassium trifluoroborates with high purity (>95%) and nearly quantitative yields.
  • Challenges and Solutions :

    • Pinacol byproduct can cause partial decomposition and hinder crystallization.
    • The azeotropic removal technique effectively eliminates pinacol, stabilizing the trifluoroborate salt.
    • Lower stoichiometry of KHF2 (around 2.2 equivalents) can also be effective, which is beneficial for substrates sensitive to acidic conditions.
  • Reference : Bagutski, Aggarwal, and co-workers provided a detailed protocol and analysis of this method, including yields and purification strategies.

Fluoridation of Vinyl Pinacol Borate with Potassium Bifluoride in DMF

A related method, applicable to vinyl trifluoroborates and adaptable for aromatic systems, involves the fluoridation of vinyl pinacol borate with potassium bifluoride in dimethylformamide (DMF) solvent.

  • Process Details :

    • Vinyl pinacol borate is reacted with potassium bifluoride in DMF at 80–100 °C for 6–8 hours.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, solvents are removed, and the product is purified by filtration from acetone solution and recrystallization using methyl tertiary butyl ether.
  • Stoichiometry :

    • The molar ratio of vinyl pinacol borate to potassium bifluoride ranges from 1:2 to 1:6.
  • Relevance :

    • Though demonstrated for vinyl trifluoroborates, this method illustrates the fluoridation step critical in converting boronic esters to trifluoroborates and can be adapted for this compound synthesis.
  • Reference : Chinese patent CN103044472A describes this method with detailed reaction conditions and yields.

3 Data Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity (%) Notes
Copper-Catalyzed Borylation of Anhydrides Carboxylic acid mixed anhydrides Cu catalyst, B2(pin)2, aqueous KHF2, rt High High Compatible with amino acids and aromatic groups
Fluoridation of Pinacolboronic Esters Pinacolboronic ester KHF2 (4.5 equiv), MeOH/H2O, rt, azeotropic removal cycles ~95-99 >95 Requires removal of pinacol by azeotrope method
Fluoridation in DMF Vinyl pinacol borate KHF2 (2-6 equiv), DMF, 80–100 °C, 6–8 h ~68-70 ~95-97 Monitored by TLC, purification by recrystallization

4 Research Findings and Analytical Observations

  • The copper-catalyzed borylation method allows direct synthesis from carboxylic acids, bypassing the need for preformed boronic esters, which is advantageous for complex molecules containing amino groups.

  • The conversion of pinacolboronic esters to trifluoroborates is sensitive to pinacol contamination, which can reverse the reaction and decrease yield. The azeotropic removal of pinacol with water under vacuum is a critical innovation enabling high purity and yield.

  • The potassium trifluoroborate salts thus prepared show excellent stability under the reaction and purification conditions, making them valuable intermediates for further synthetic transformations.

  • Fluoridation in DMF with potassium bifluoride, although demonstrated for vinyl substrates, provides a scalable and robust method for preparing potassium trifluoroborates from pinacolboronic esters, with good yields and high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of potassium (2-aminocarbonylphenyl)trifluoroborate is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl halides with organoboron compounds.

Table 1: Performance in Suzuki-Miyaura Reactions

EntryAryl HalideYield (%)Reaction Conditions
14-Bromoanisole79Pd(OAc)2_2 (5 mol%), RuPhos (10 mol%), Toluene/H2_2O (5:1), 85°C
22-Chloroanisole66Same as above
3Nitro-substituted72Same as above
4Heteroaryl chloride60Same as above

The data demonstrates that this compound can effectively couple with various aryl halides, yielding products in moderate to high yields. Notably, the reaction conditions are tolerant to several functional groups, including nitro and carbonyl groups, which are typically sensitive in other coupling reactions .

2.2. Synthesis of Chiral Compounds

Recent studies have explored the use of this compound in synthesizing chiral compounds through asymmetric hydrogenation processes. This application highlights its role in producing chiral α-aminoboronic acids via the transformation of trifluoroborate-iminiums.

Case Study: Chiral α-Aminoboronic Acids Synthesis

In a recent investigation, researchers synthesized various chiral α-aminoboronic acids from this compound derivatives through a three-step process involving:

  • Formation of trifluoroborate-iminiums.
  • Asymmetric hydrogenation using Ru-catalysts.
  • Conversion to boronic acids.

The yields for these transformations ranged from 89% to 96%, demonstrating the efficacy of this compound in generating valuable chiral intermediates for pharmaceutical applications .

Stability and Handling

This compound exhibits remarkable stability under standard laboratory conditions. Its resistance to protodeboronation allows for efficient use in reactions without significant loss of material, making it an attractive choice for synthetic chemists .

Mechanism of Action

The mechanism of action of potassium (2-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Structural and Electronic Features

The aminocarbonylphenyl group distinguishes this compound from other trifluoroborates:

  • Potassium (2,4-Dichlorophenyl)trifluoroborate : Features electron-withdrawing chlorine substituents, enhancing oxidative stability but requiring higher catalyst loadings for coupling reactions .
  • Potassium (2,3-Difluorobenzyl)trifluoroborate : A benzyl-substituted derivative with fluorine atoms influencing lipophilicity and substrate compatibility in pharmaceuticals .
  • Potassium Alkenyltrifluoroborates : Alkenyl groups enable stereospecific couplings but are sensitive to protodeboronation under basic conditions .

Key Electronic Effects :

  • Enhanced hydrogen-bonding capacity from the -NHCO- group may improve solubility in polar solvents, a challenge for hydrophobic analogs like potassium bromomethyltrifluoroborate .

Stability Considerations :

  • Trifluoroborates with electron-withdrawing groups (e.g., -Cl, -CN) exhibit greater hydrolytic stability than electron-rich derivatives. The aminocarbonyl group likely confers intermediate stability .
  • Storage conditions for similar compounds (e.g., potassium (2,4-dichlorophenyl)trifluoroborate) recommend inert atmospheres and room temperature, suggesting comparable handling requirements .

Reactivity in Cross-Coupling Reactions

Catalytic Systems :

  • Pd Catalysts: XPhos-Pd-G2 (1 mol%) efficiently couples potassium alkenyltrifluoroborates with aryl chlorides, achieving >95% yields . For deactivated substrates (e.g., aminocarbonyl derivatives), PdCl₂(dppf)·CH₂Cl₂ (0.5–2 mol%) may be required .
  • Base and Solvent: K₂CO₃ in toluene/water or THF/water is typical. The aminocarbonyl group’s polarity may favor aqueous THF systems .

Yield and Side Reactions :

  • Electron-Rich Substrates : Potassium methoxyphenyltrifluoroborates achieve >90% yields in couplings with aryl bromides .
  • Electron-Deficient Substrates: Deactivated analogs (e.g., nitrile-substituted) show reduced yields (52–80%) due to competing protodeboronation . The aminocarbonyl variant may exhibit similar trends.

Data Tables

Table 1: Comparative Properties of Selected Potassium Trifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Potassium (2-aminocarbonylphenyl)trifluoroborate* C₇H₆BF₃KNO ~245.0 100–110 (est.) Suzuki couplings, drug synthesis
Potassium (2,4-dichlorophenyl)trifluoroborate C₆H₃BCl₂F₃K 252.9 98–104 Agrochemical intermediates
Potassium (2,3-difluorobenzyl)trifluoroborate C₇H₅BF₅K 234.0 Not reported Material science, electronics

*Estimated based on structural analogs.

Table 2: Reaction Yields in Cross-Couplings

Substrate Partner Catalyst Yield (%) Reference
Potassium trans-styryltrifluoroborate 4-Bromobenzonitrile PdCl₂(dppf)·CH₂Cl₂ 80
Potassium 2-chlorophenyltrifluoroborate Aryl bromide XPhos-Pd-G2 96
Potassium vinyltrifluoroborate 4-Bromobenzonitrile Et₃N base 76

Biological Activity

Potassium (2-aminocarbonylphenyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on various research findings.

  • Molecular Formula : C7H6BF3KNO
  • Molecular Weight : 217.998 g/mol
  • CAS Number : 2252415-10-2

Synthesis

This compound can be synthesized through several methods, including:

  • Transmetalation from organometallic precursors.
  • Metalation reactions followed by treatment with potassium hydrogen fluoride (KHF₂).
  • Coupling reactions involving arylboronic acids and various electrophiles.

These methods yield stable products that can be used in further chemical transformations, particularly in cross-coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry, particularly in the formation of biologically active compounds. Some key findings include:

Anticancer Activity

Research indicates that compounds derived from potassium trifluoroborates exhibit anticancer properties. For instance, derivatives have been shown to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell proliferation and survival . The inhibition of HSP90 leads to the degradation of several oncogenic proteins, thereby reducing tumor growth.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds containing similar structural motifs have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • HSP90 Inhibition : In a study focusing on HSP90 inhibitors, potassium trifluoroborates were used to synthesize novel compounds that showed significant inhibitory effects on cancer cell lines. The mechanisms involved included disruption of ATP binding and subsequent protein degradation .
  • Antimicrobial Activity : A series of triazole derivatives synthesized using potassium trifluoroborates were tested against E. coli and Staphylococcus aureus, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundHSP90 InhibitionDisruption of ATP binding
Potassium (4-aminocarbonylphenyl)trifluoroborateAntibacterialInhibition of cell wall synthesis
Triazole DerivativesAntimicrobialTargeting bacterial protein synthesis

Q & A

Q. How do substituents on the phenyl ring (e.g., 2-aminocarbonyl) affect reactivity in multi-component reactions?

  • Methodological Answer : The 2-aminocarbonyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., to imines in α-branched allylic amine synthesis). Steric effects at the ortho position slow transmetalation but improve enantioselectivity in Rh-catalyzed reactions. Comparative studies with electron-donating groups (e.g., 4-methoxy) show reduced coupling efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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